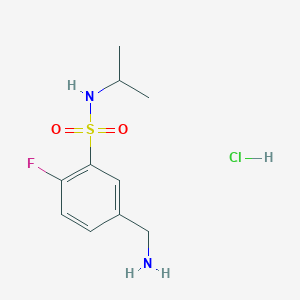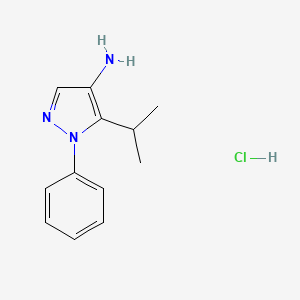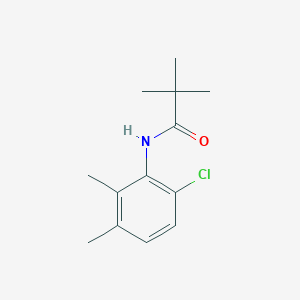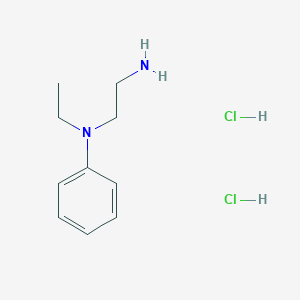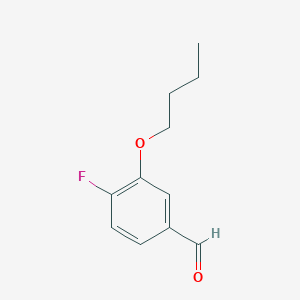
3-Butoxy-4-Fluorobenzaldehyde
Übersicht
Beschreibung
3-Butoxy-4-Fluorobenzaldehyde is a chemical compound that has been extensively researched for its potential applications in various fields of science and industry. It is a derivative of Fluorobenzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde .
Synthesis Analysis
The synthesis of 4-fluorobenzaldehyde, a related compound, has been achieved through a halogen-exchange fluorination reaction with 4-chlorobenzaldehyde . The effects of solvents, catalysis, and feed ratio were discussed, and the optimum conditions were found to be N,N’-dimethylpropyleneurea as solvent, Ph4PHF2 as catalyst, n (KF): n (PCAD):n (Ph4PHF2)=3:1:0.1, reaction and distillation simultaneously .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C11H13FO2 . It is a derivative of Fluorobenzaldehyde, which has three isomers differing in the location of the fluorine but having the same chemical formulas .Chemical Reactions Analysis
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of Indazoles
3-Butoxy-4-Fluorobenzaldehyde can be involved in the synthesis of indazoles. A study by Lukin et al. (2006) explored the condensation of o-fluorobenzaldehydes with hydrazine, demonstrating a practical approach for synthesizing indazoles. This method effectively eliminated competitive reactions and was successful with Z-isomers of methyloximes, leading to the formation of 3-aminoindazoles via a benzonitrile intermediate (Lukin, Hsu, Fernando, & Leanna, 2006).
Fluorobenzaldehyde Synthesis
Hydrogen Bonding Studies
Ribeiro-Claro et al. (2002) investigated the presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde. Their study combined theoretical and spectroscopic methods to study bond energies, bonding geometries, and spectroscopic properties. This research provides insight into the molecular behavior of fluorobenzaldehydes and their interactions in different states (Ribeiro-Claro, Marques, & Amado, 2002).
Electrosynthesis
Tang Bo (2007) explored the electrosynthesis of O-(m-, p-)Fluorobenzaldehydes using indirect electronic oxidation. This method provided a current efficiency of 62% and a yield of 80%, using graphite electrodes in an undivided cell. This study contributes to the field of electrochemical synthesis of fluorobenzaldehydes (Tang, 2007).
Automated Synthesis for Medical Imaging
Speranza et al. (2009) developed an automatic synthesis of 4-[18F]fluorobenzaldehyde, to be used as a prosthetic group for amino-oxy functionalized peptide labeling in clinical applications. This work is significant for clinical routine applications in medical imaging (Speranza, Ortosecco, Castaldi, Nardelli, Pace, & Salvatore, 2009).
Safety and Hazards
The safety data sheet for a related compound, 4-Fluorobenzaldehyde, advises to avoid contact with skin and eyes, not to breathe dust, mist, vapors, or spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It also advises the use of spark-proof tools and explosion-proof equipment .
Wirkmechanismus
3-Butoxy-4-Fluorobenzaldehyde: is an organic compound with the molecular formula C10H11FO2. It belongs to the group of fluorobenzaldehydes, specifically the 4-fluorobenzaldehyde isomer
Mode of Action:
The mode of action involves the interaction of this compound with cellular components. Here’s a proposed mechanism:
Eigenschaften
IUPAC Name |
3-butoxy-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-3-6-14-11-7-9(8-13)4-5-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRRAQLFZSNOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)

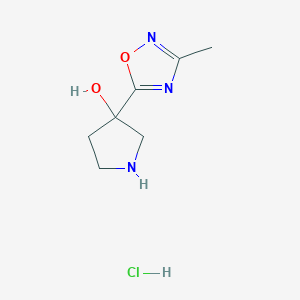
![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)
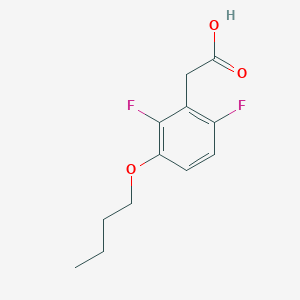
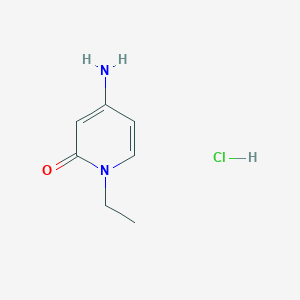
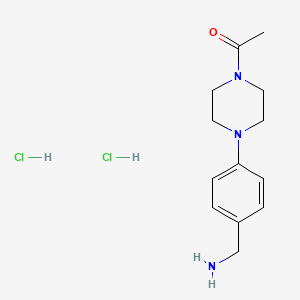
amine hydrochloride](/img/structure/B1383297.png)

